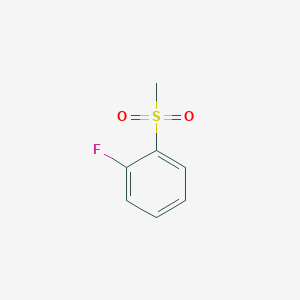

2-Fluorophenyl methyl sulfone

Vue d'ensemble

Description

2-Fluorophenyl methyl sulfone is an organosulfur compound with the molecular formula C7H7FO2S. It is a colorless solid that is soluble in organic solvents and has a pungent odor. This compound is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent for the synthesis of various polymers.

Applications De Recherche Scientifique

Polymer Synthesis and Functionalization

- Guanidinium-Functionalized Polymer Electrolytes : Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes, synthesized via an activated fluorophenyl-amine reaction, demonstrate precise control of cation functionality without harmful side reactions (Kim et al., 2011).

- Sulfonated Poly(arylene ether sulfone)s for Fuel Cells : Comb-shaped sulfonated poly(arylene ether sulfone) copolymers, incorporating sulfonated 4-fluorobenzophenone, show high proton conductivity and potential as fuel cell membrane materials (Kim et al., 2008).

Environmental and Analytical Chemistry

- Fluorochemicals in Wastewater Treatment : Studies on fluorochemicals, including derivatives of 2-fluorophenyl methyl sulfone, in municipal wastewater treatment facilities reveal insights into their environmental behavior and treatment efficiency (Schultz et al., 2006).

Material Chemistry

- Electrophoretic and Biocompatible Polymers : The use of perfluoroalkanesulfoneimides, including derivatives of this compound, in the synthesis of electrophoretic poly(2-oxazoline)s, demonstrates their role in developing biocompatible materials (Hayashi & Takasu, 2015).

- Polymer Electrolyte Membranes for Fuel Cells : Novel poly(aryl ether sulfone) copolymers containing 2,5-biphenylpyridine and 4-fluorophenyl sulfone show promising properties for high-temperature fuel cell applications (Pefkianakis et al., 2005).

Biotechnology and Drug Development

- Antibacterial Activities : Sulfone derivatives containing 1,3,4-oxadiazole moieties, related to this compound, show significant antibacterial activity against rice bacterial leaf blight (Shi et al., 2015).

- Selective Inhibition for Medicinal Applications : Studies on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, involving this compound derivatives, explore their potential as selective inhibitors with medicinal applications (Barnish et al., 1981).

Photonic and Electronic Materials

- Photoswitchable Fluorescent Diarylethene Derivatives : The sulfone derivatives of 1,2-bis(2-alkyl-6-phenyl-1-benzothiophen-3-yl)perfluorocyclopentene, related to this compound, exhibit unique photoswitchable fluorescence properties (Takagi et al., 2012).

Environmental Analysis

- Identification of Novel Polyfluorinated Substances : Research into novel polyfluorinated ether sulfonates, similar to this compound, in municipal sewage sludge in China, provides insights into the environmental impact and transformation of these compounds (Ruan et al., 2015).

Mécanisme D'action

Safety and Hazards

2-Fluorophenyl methyl sulfone is classified as having acute oral toxicity (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye damage (Category 1, H318), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Relevant Papers One relevant paper titled “Fluorophenyl methyl sulfone as an interface modifier for Ni-rich cathode materials of lithium-ion batteries” discusses the use of this compound as an interface modifier . For a more comprehensive analysis, it would be beneficial to refer to the full text of this paper and other related research articles.

Propriétés

IUPAC Name |

1-fluoro-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQGZMZPKOYPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984008 | |

| Record name | 1-Fluoro-2-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

654-47-7 | |

| Record name | 1-Fluoro-2-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorophenyl methyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)

![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)